molecular formula C9H11ClN2O3 B13507545 methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride

methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride

Cat. No.: B13507545
M. Wt: 230.65 g/mol
InChI Key: UDAWXMDCGBIHPV-UHFFFAOYSA-N
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Description

Methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride is a heterocyclic compound featuring a fused pyrido-oxazine core, a methyl ester group at position 7, and a hydrochloride counterion. Its molecular formula is C₁₀H₁₁ClN₂O₃ (derived from the carboxylic acid precursor C₉H₁₀N₂O₃ in with addition of HCl). The compound is structurally characterized by a bicyclic system combining pyridine and oxazine moieties, which confers unique electronic and steric properties.

Properties

Molecular Formula

C9H11ClN2O3

Molecular Weight

230.65 g/mol

IUPAC Name

methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate;hydrochloride

InChI

InChI=1S/C9H10N2O3.ClH/c1-13-9(12)6-4-7-8(11-5-6)10-2-3-14-7;/h4-5H,2-3H2,1H3,(H,10,11);1H

InChI Key

UDAWXMDCGBIHPV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(NCCO2)N=C1.Cl

Origin of Product

United States

Preparation Methods

The synthesis of methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride, followed by cyclization with formaldehyde and methanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the compound and ensure high yield and purity .

Chemical Reactions Analysis

Methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

  • Pyrido vs. Benzo-Fused Oxazines Methyl 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate (): Replacing the pyridine ring with a benzene ring reduces nitrogen content, altering electronic properties. The benzo-fused analog (C₁₁H₁₃NO₃) has a higher molecular weight (207.23 g/mol vs. ~194.19 g/mol for the pyrido-oxazine carboxylic acid precursor) and increased lipophilicity (logP ~1.8 vs. ~0.9), impacting membrane permeability . 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (): Bromination at position 6 introduces a heavy atom, enhancing polarizability and reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura). This contrasts with the methyl ester in the target compound, which is more suited for hydrolysis or amidation .

Substituent Variations

  • Ester vs. Carboxylic Acid Derivatives
    • 4-Methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4]oxazine-7-carboxylic Acid (): The free carboxylic acid (C₉H₁₀N₂O₃ , MW 194.19 g/mol) has higher aqueous solubility (~25 mg/mL) compared to its methyl ester hydrochloride salt, which is more lipophilic but benefits from salt-enhanced solubility in polar solvents .
    • Pentafluorophenyl Ester (): The pentafluorophenyl group in C₁₅H₉F₅N₂O₃ (MW 360.23 g/mol) dramatically increases electronegativity and stability against hydrolysis, making it useful in peptide synthesis. This contrasts with the methyl ester, which is more labile under basic conditions .

Salt Forms and Counterions

  • Hydrochloride vs. Free Base
    • The hydrochloride salt form improves crystallinity and stability. For example, the free base of the pyrido-oxazine methyl ester likely has a melting point below 200°C, while the hydrochloride salt may decompose at higher temperatures (>250°C), similar to related oxazine hydrochlorides (e.g., 129.5–132°C for the pentafluorophenyl ester in ) .

Physicochemical and Spectroscopic Data

Table 1: Key Properties of Methyl 2H,3H,4H-Pyrido[3,2-b][1,4]oxazine-7-Carboxylate Hydrochloride vs. Analogs

Property Target Compound Benzo-Fused Analog () Pentafluorophenyl Ester ()
Molecular Formula C₁₀H₁₁ClN₂O₃ C₁₁H₁₃NO₃ C₁₅H₉F₅N₂O₃
Molecular Weight (g/mol) ~230.65 207.23 360.23
Key Functional Groups Methyl ester, HCl salt Methyl ester, benzo ring Pentafluorophenyl ester
Solubility (H₂O) Moderate (HCl-enhanced) Low Insoluble
IR ν(C=O) (cm⁻¹) ~1715 (ester) ~1715 (ester) ~1720 (ester)
¹H-NMR (DMSO-d₆) δ 3.92 (s, 3H, CH₃O) δ 3.90 (s, 3H, CH₃O) δ 3.95 (s, 3H, CH₃O)

Biological Activity

Methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride is a compound of significant interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. The oxazine ring structure is crucial for its biological activity. Recent studies have focused on the ring-opening reactions of related compounds to yield derivatives with enhanced pharmacological properties. For instance, the synthesis of 3-hydroxy-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,8-diones has been explored as a method to create biologically active polycyclic compounds through transformations that involve nucleophiles and binucleophiles .

Antimicrobial Activity

Research indicates that derivatives of pyrido[3,2-b][1,4]oxazines exhibit notable antimicrobial properties. For example, compounds with similar structures have shown effectiveness against various bacterial strains. In vitro studies demonstrate that these compounds can inhibit bacterial growth at micromolar concentrations .

Anticancer Properties

Several studies have reported the anticancer activities of pyrido derivatives. For instance, a recent investigation into structurally related compounds revealed significant cytotoxic effects against multiple cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells . The mechanism of action is believed to involve the disruption of cellular processes through the inhibition of key enzymes involved in cell proliferation.

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has been identified as an inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway by targeting ALK5 (activin receptor-like kinase 5), which plays a crucial role in various cellular processes including differentiation and proliferation . This property suggests its potential utility in treating fibrotic diseases and certain cancers.

Table 1: Summary of Biological Activities

Activity Cell Line/Target IC50 Value (µM) Reference
AntimicrobialVarious Bacteria~10
AnticancerA549~15
Enzyme InhibitionALK5~5

Case Study: Anticancer Activity

In a study investigating the anticancer effects of pyrido derivatives, this compound was tested against several cancer cell lines. The results indicated that this compound exhibited selective cytotoxicity towards cancer cells while showing minimal effects on normal cells. The study highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways .

Q & A

Q. What are the recommended synthetic routes for methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride, and how can reaction conditions be optimized for yield improvement?

The synthesis of pyrido-oxazine derivatives typically involves cyclization reactions and functional group transformations. For example, analogous compounds like ethyl-substituted triazolopyridines are synthesized via nucleophilic substitution under reflux with KOH in dioxane/water mixtures . Optimization includes controlling temperature (reflux vs. room temperature), solvent polarity, and stoichiometric ratios of intermediates. For carboxylate esters, esterification of carboxylic acid precursors using methanol under acid catalysis (e.g., HCl) is common, followed by salt formation . Yield improvements may require purification via recrystallization (e.g., from water or ethanol) .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are critical for verifying regiochemistry and substituent positions. For example, splitting patterns in pyrido-oxazine derivatives (e.g., δ 3.46 ppm for N-CH3) help confirm methyl and aromatic proton environments .
  • High-Resolution Mass Spectrometry (HRMS): Used to validate molecular ion peaks (e.g., [M+H]+ with <1 ppm error) .
  • X-ray Crystallography: Resolves bond angles and distances (e.g., C-C bond angles ~109.6° in heterocycles) for absolute structural confirmation .
  • HPLC/LC-MS: Detects impurities (e.g., unreacted intermediates) with detection limits <0.1% .

Q. What are the critical impurities to monitor during synthesis, and how are they quantified?

Common impurities include unreacted intermediates (e.g., carboxylic acid precursors), regioisomers, and oxidation byproducts. For example, ofloxacin N-oxide hydrochloride is a known impurity in fluoroquinolone syntheses . Quantification uses HPLC with UV detection (λ = 254 nm) or LC-MS, calibrated against reference standards . Relative retention times (RRT) and mass fragmentation patterns differentiate impurities from the target compound .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) be applied to predict the reactivity or stability of this compound under varying pH conditions?

Density Functional Theory (DFT) calculates molecular orbitals, charge distribution, and protonation states. For pyrido-oxazines, frontier orbital analysis (HOMO-LUMO gaps) predicts electrophilic/nucleophilic sites, while pKa calculations (e.g., using COSMO-RS) model pH-dependent solubility and degradation pathways . Molecular dynamics simulations can further assess salt dissociation in aqueous media, critical for bioavailability studies .

Q. What strategies are employed to resolve contradictions in spectral data when characterizing novel analogs of this compound?

  • Cross-validation: Compare NMR data with structurally similar compounds (e.g., methyl 4-oxo-pyrazolo-pyridine carboxylates show distinct aromatic proton shifts at δ 8.67 ppm ).
  • Isotopic Labeling: 13C or 15N labeling clarifies ambiguous coupling patterns in heterocycles.
  • Crystallographic Data: Resolves regiochemical ambiguities, such as distinguishing pyrido[3,2-b] vs. pyrido[2,3-d] isomers .
  • Advanced Mass Spectrometry: MS/MS fragmentation patterns differentiate isobaric impurities .

Q. How does the hydrochloride salt form influence the compound’s solubility and bioavailability in preclinical models?

Hydrochloride salts enhance aqueous solubility via ion-dipole interactions. For example, oxycodone hydrochloride exhibits 10-fold higher solubility in water compared to its free base . Bioavailability studies in vitro (e.g., Caco-2 cell permeability assays) and in vivo (plasma concentration-time curves) assess salt dissociation kinetics. Stability under gastric pH (1.2–3.0) is evaluated using dissolution testing .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound in kinase inhibition or antimicrobial studies?

  • Kinase Inhibition: Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., MAPK or PI3K isoforms) and IC50 determination .
  • Antimicrobial Activity: Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ofloxacin as a positive control .
  • Cytotoxicity: MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .

Methodological Notes

  • Experimental Design: For stability studies, use accelerated degradation conditions (40°C/75% RH) and monitor via HPLC .
  • Data Contradiction Analysis: When NMR and HRMS conflict, repeat analyses under standardized conditions (e.g., deuterated solvent purity >99.9%) and validate with orthogonal techniques .

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